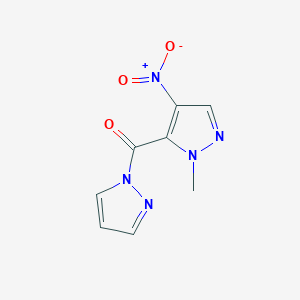![molecular formula C17H15BrN2S B11100900 1-benzyl-2-[(4-bromobenzyl)sulfanyl]-1H-imidazole](/img/structure/B11100900.png)
1-benzyl-2-[(4-bromobenzyl)sulfanyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-1H-IMIDAZOL-2-YL (4-BROMOBENZYL) SULFIDE is a heterocyclic compound that features an imidazole ring substituted with benzyl and bromobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-1H-IMIDAZOL-2-YL (4-BROMOBENZYL) SULFIDE typically involves the cyclization of amido-nitriles or the reaction of amines with enones under catalytic conditions. For example, a copper-catalyzed reaction of amines with enones can yield imidazoles with substitutions at various positions . The reaction conditions are generally mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-1H-IMIDAZOL-2-YL (4-BROMOBENZYL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the bromobenzyl moiety.
Scientific Research Applications
1-BENZYL-1H-IMIDAZOL-2-YL (4-BROMOBENZYL) SULFIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound can be utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-BENZYL-1H-IMIDAZOL-2-YL (4-BROMOBENZYL) SULFIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The benzyl and bromobenzyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-1H-IMIDAZOL-2-YL (4-CHLOROBENZYL) SULFIDE: Similar structure but with a chlorine substituent instead of bromine.
1-BENZYL-1H-IMIDAZOL-2-YL (4-FLUOROBENZYL) SULFIDE: Contains a fluorine substituent, which can alter its chemical and biological properties.
1-BENZYL-1H-IMIDAZOL-2-YL (4-METHYLBENZYL) SULFIDE:
Uniqueness
1-BENZYL-1H-IMIDAZOL-2-YL (4-BROMOBENZYL) SULFIDE is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H15BrN2S |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
1-benzyl-2-[(4-bromophenyl)methylsulfanyl]imidazole |
InChI |
InChI=1S/C17H15BrN2S/c18-16-8-6-15(7-9-16)13-21-17-19-10-11-20(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
InChI Key |
AQGVUWQBXPUKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11100818.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B11100824.png)
![2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B11100826.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11100839.png)
![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11100843.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11100852.png)
![2-(2-methylphenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11100861.png)
![4-amino-N'-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11100862.png)
![4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11100864.png)

![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11100880.png)
![N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11100883.png)
![N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B11100895.png)
![N-({N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11100901.png)
